1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol

描述

属性

IUPAC Name |

[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,27-28,30,54H,4-15,17-18,20-24,26,29,31-53H2,1-3H3/b19-16-,28-25-,30-27- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGSOZKJBWHOEG-VBOJLMESSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

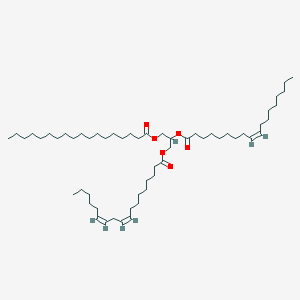

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol: Structure, Properties, and Analysis

This guide provides a comprehensive technical overview of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOSG), a mixed-acid triacylglycerol of significant interest in lipid research, drug development, and nutritional science. This document delves into the nuanced structural details of LOSG, its physicochemical characteristics, analytical methodologies for its characterization, and its metabolic fate.

Introduction to Triacylglycerols and LOSG

Triacylglycerols (TAGs), the primary components of fats and oils, are esters derived from a glycerol backbone and three fatty acids.[1][2] The specific fatty acids and their positional distribution on the glycerol molecule dictate the physical and biological properties of the TAG.[2] this compound is a specific mixed-acid triacylglycerol where the glycerol backbone is esterified with linoleic acid at the sn-1 position, oleic acid at the sn-2 position, and stearic acid at the sn-3 position.[3] The designation "rac-" signifies that it is a racemic mixture of the two possible enantiomers.[4][5] This specific arrangement of a polyunsaturated, a monounsaturated, and a saturated fatty acid gives LOSG unique properties and makes it a valuable model compound for studying lipid metabolism.[6]

The Intricacies of LOSG Structure

The structure of LOSG is defined by its constituent fatty acids and their precise arrangement on the glycerol backbone. Understanding this structure requires a grasp of stereochemical nomenclature and the concept of isomerism in triacylglycerols.

Fatty Acid Composition

-

Linoleic Acid (18:2 n-6): An 18-carbon polyunsaturated fatty acid with two cis-double bonds.

-

Oleic Acid (18:1 n-9): An 18-carbon monounsaturated fatty acid with one cis-double bond.

-

Stearic Acid (18:0): A saturated 18-carbon fatty acid.

Stereoisomerism: Enantiomers and the rac- designation

The "rac-" in the name indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In the case of LOSG, the chirality arises from the different fatty acid substituents at the sn-1 and sn-3 positions of the glycerol backbone.

The two enantiomers of LOSG are:

-

1-Linoleoyl-2-oleoyl-3-stearoyl-sn-glycerol: In this enantiomer, linoleic acid is at the sn-1 position, oleic acid is at the sn-2 position, and stearic acid is at the sn-3 position.

-

1-Stearoyl-2-oleoyl-3-linoleoyl-sn-glycerol: This is the mirror image, with stearic acid at the sn-1 position and linoleic acid at the sn-3 position.

The sn (stereospecific numbering) system is used to unambiguously define the stereochemistry of glycerol derivatives.

Enantiomers of LOSG

Physicochemical Properties

The physical and chemical properties of LOSG are influenced by its molecular weight and the nature of its constituent fatty acids.

| Property | Value/Description | Source(s) |

| Molecular Formula | C₅₇H₁₀₄O₆ | [2] |

| Molecular Weight | 885.43 g/mol | [2] |

| Physical State | Solid at room temperature. | [4][5] |

| Solubility | Soluble in nonpolar organic solvents like chloroform and slightly soluble in ethanol. Insoluble in water. | [5][7][8] |

| Melting Point | The melting point of mixed-acid triglycerides is complex and depends on the specific arrangement of fatty acids and the crystalline form (polymorphism). Generally, a higher degree of unsaturation lowers the melting point. |

Synthesis of this compound

The synthesis of structurally defined mixed-acid triacylglycerols like LOSG is crucial for research purposes. Enzymatic synthesis using lipases is a preferred method due to its high specificity and milder reaction conditions compared to chemical synthesis.[1][9][10][11]

Enzymatic Synthesis Workflow

A common strategy for synthesizing a specific triacylglycerol like 1-Linoleoyl-2-oleoyl-3-stearoyl-glycerol involves a multi-step enzymatic process. This often utilizes sn-1,3 specific lipases.

Enzymatic Synthesis Workflow

Note: The synthesis of the specific enantiomers would require a stereospecific starting material, such as a pre-resolved monoacylglycerol or diacylglycerol. The racemic mixture is typically synthesized from achiral glycerol.

Analytical Methodologies

The characterization and quantification of LOSG, particularly the separation of its enantiomers and regioisomers, require sophisticated analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for separating the enantiomers of LOSG.[12][13][14][15]

Experimental Protocol: Chiral HPLC Separation of LOSG Enantiomers

-

Instrumentation: A high-performance liquid chromatography system equipped with a UV detector or a mass spectrometer (LC-MS).

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is commonly used.

-

Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and a polar modifier like 2-propanol or ethanol, is used in isocratic or gradient elution mode. The exact composition needs to be optimized for the specific column and compounds.

-

Sample Preparation: Dissolve a known amount of the LOSG sample in the mobile phase or a compatible solvent.

-

Injection and Elution: Inject the sample onto the column and monitor the elution of the enantiomers. The two enantiomers will have different retention times due to their differential interactions with the chiral stationary phase.

-

Detection: Use a UV detector (if the fatty acids have chromophores) or a mass spectrometer for sensitive and specific detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing the fatty acid composition of triacylglycerols after transesterification to fatty acid methyl esters (FAMEs). It can also be used for the analysis of intact triglycerides at high temperatures.[14][16][17][18][19][20]

Experimental Protocol: GC-MS Analysis of LOSG Fatty Acid Composition

-

Transesterification: Convert the LOSG sample to FAMEs by reacting with a reagent such as methanolic HCl or BF₃-methanol.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A polar capillary column (e.g., a wax column) is typically used for the separation of FAMEs.

-

GC Conditions:

-

Injector Temperature: Set to a high temperature (e.g., 250 °C) to ensure complete vaporization.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Mass Range: Scan a mass range that covers the expected molecular ions and fragment ions of the FAMEs.

-

-

Data Analysis: Identify the FAMEs by comparing their retention times and mass spectra to those of known standards.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is invaluable for elucidating the structure of triacylglycerols, including the identification and positional analysis of the fatty acyl chains.[21][22][23] The fragmentation patterns of the molecular ion can reveal the composition and, in some cases, the position of the fatty acids.

Fragmentation Pathways:

-

Loss of a fatty acid as a neutral ketene: This results in a diacylglycerol-like fragment ion. The relative abundance of these fragment ions can sometimes provide information about the position of the fatty acids.

-

Formation of acylium ions: These ions correspond to the individual fatty acids and can be used to confirm the fatty acid composition.

References

- 1. Enzymatic Synthesis of Extremely Pure Triacylglycerols Enriched in Conjugated Linoleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The chylomicron saga: time to focus on postprandial metabolism [frontiersin.org]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. 1-Stearoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol | CAS 7162-26-7 | Cayman Chemical | Biomol.de [biomol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. Mixed triglyceride breath test: a noninvasive test of pancreatic lipase activity in the duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Separation of Enantiomeric Triacylglycerols by Chiral-Phase HPLC | Semantic Scholar [semanticscholar.org]

- 15. Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. shimadzu.com [shimadzu.com]

- 18. HPLC/HRMS and GC/MS for Triacylglycerols Characterization of Tuna Fish Oils Obtained from Green Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. meatscience.org [meatscience.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. sinh.cas.cn [sinh.cas.cn]

- 22. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol, a mixed-acid triacylglycerol of significant interest in lipidomics, materials science, and pharmaceutical formulation. We delve into its core chemical and physical properties, provide detailed, field-proven methodologies for its chemical synthesis and purification, and outline robust analytical techniques for its characterization. Furthermore, this guide explores the compound's applications, particularly its emerging role as a structured lipid in advanced drug delivery systems like lipid nanoparticles. The protocols and explanations herein are designed to equip researchers and drug development professionals with the practical and theoretical knowledge required to effectively synthesize, characterize, and utilize this complex lipid.

Chemical Identity and Nomenclature

A precise understanding of a molecule's identity is the foundation of all scientific inquiry. This compound is a specific triacylglycerol (TAG) where three different fatty acids are esterified to a glycerol backbone.

Chemical Identifiers

-

Chemical Name: [3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate[1]

-

Systematic Name: this compound

-

Common Synonyms: TG(18:2/18:1/18:0), LOSra

-

CAS Number: 135092-48-7

-

PubChem CID: 25241521[1]

The rac- prefix indicates that the compound is a racemic mixture of two enantiomers: sn-1-Linoleoyl-2-oleoyl-3-stearoyl-glycerol and sn-1-Stearoyl-2-oleoyl-3-linoleoyl-glycerol. This distinction is critical in biological systems where enzymatic activity is often stereospecific.

Molecular and Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are crucial for experimental design, formulation development, and analytical method setup.

| Property | Value | Source |

| Molecular Formula | C₅₇H₁₀₄O₆ | [1] |

| Molecular Weight | 885.43 g/mol | [1] |

| Appearance | Likely a solid or semi-solid at room temperature | Inferred |

| Storage Temperature | -20°C | Inferred from similar lipids |

| Solubility | Soluble in organic solvents like chloroform, ethanol, DMF | [2] |

Strategic Synthesis of this compound

The synthesis of a mixed-acid triacylglycerol with defined regiospecificity is a multi-step process that requires careful control to prevent acyl migration and ensure the desired fatty acid is placed at the correct position on the glycerol backbone. Below is a robust, rationalized protocol for the chemical synthesis.

Synthetic Strategy: A Logic-Driven Workflow

The chosen strategy involves a protection-acylation-deprotection-acylation sequence. This approach provides the necessary control to install different fatty acids at specific positions. The workflow is designed to first acylate the central sn-2 position, followed by the simultaneous acylation of the primary sn-1 and sn-3 positions.

Caption: Workflow for the chemical synthesis of this compound.

Detailed Step-by-Step Synthesis Protocol

Step 1: Protection of Glycerol Primary Hydroxyls

-

Rationale: To selectively acylate the secondary hydroxyl (sn-2 position), the primary hydroxyls (sn-1 and sn-3) must first be protected. A benzylidene acetal is an excellent choice as it is stable to the subsequent acylation conditions but can be removed cleanly.

-

Protocol:

-

To a solution of glycerol (1.0 eq) in benzene, add benzaldehyde (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the glycerol spot disappears.

-

Upon completion, cool the reaction, neutralize the acid with a mild base (e.g., sodium bicarbonate solution), and extract the product with an organic solvent.

-

Purify the resulting 1,3-O-benzylideneglycerol by silica gel chromatography or recrystallization.

-

Step 2: Acylation of the sn-2 Position with Oleic Acid

-

Rationale: With the primary positions blocked, the free secondary hydroxyl can be esterified. Using an acyl chloride provides high reactivity for an efficient reaction. Pyridine is used as a base to neutralize the HCl byproduct.

-

Protocol:

-

Dissolve 1,3-O-benzylideneglycerol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (1.2 eq) and cool the solution in an ice bath (0°C).

-

Slowly add oleoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor by TLC. Upon completion, quench the reaction with water, and perform an aqueous workup to remove pyridine hydrochloride and excess reagents.

-

The crude 2-oleoyl-1,3-O-benzylideneglycerol is typically pure enough for the next step, but can be purified by silica gel chromatography if necessary.

-

Step 3: Deprotection to Yield 2-Oleoyl-rac-glycerol

-

Rationale: The benzylidene protecting group must be removed to free the sn-1 and sn-3 hydroxyls for the final acylation step. Catalytic hydrogenolysis is a clean and effective method for this transformation.

-

Protocol:

-

Dissolve the product from Step 2 in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until TLC indicates complete removal of the starting material.

-

Filter the reaction mixture through Celite to remove the palladium catalyst and concentrate the filtrate under reduced pressure to yield 2-oleoyl-rac-glycerol.

-

Step 4: Final Acylation with Linoleoyl and Stearoyl Chlorides

-

Rationale: This final step involves the acylation of the primary hydroxyls of the 2-oleoyl-rac-glycerol intermediate. By using a mixture of linoleoyl chloride and stearoyl chloride, a statistical distribution of products will be formed, including the desired this compound.

-

Protocol:

-

Dissolve 2-oleoyl-rac-glycerol (1.0 eq) in anhydrous DCM with pyridine (2.5 eq) under an inert atmosphere at 0°C.

-

In a separate flask, prepare an equimolar mixture of linoleoyl chloride (1.1 eq) and stearoyl chloride (1.1 eq).

-

Add the acyl chloride mixture dropwise to the glycerol solution.

-

Allow the reaction to proceed overnight at room temperature.

-

Perform an aqueous workup as described in Step 2 to yield the crude product mixture.

-

Purification and Isolation

The final acylation step produces a mixture of triacylglycerols. Isolating the target compound requires a robust chromatographic method.

Preparative Silica Gel Chromatography

-

Rationale: Silica gel chromatography separates compounds based on polarity. Triacylglycerols are relatively nonpolar, but differences in the fatty acid chains (number of double bonds) allow for separation.

-

Protocol:

-

Column Packing: Prepare a silica gel column using a slurry packing method with a nonpolar solvent like hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of a relatively nonpolar solvent (e.g., hexane/DCM) and load it onto the column.

-

Elution: Begin elution with a nonpolar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a slightly more polar solvent like diethyl ether or ethyl acetate. A common mobile phase for separating neutral lipids is a gradient of petroleum ether:diethyl ether.[3]

-

Fraction Collection: Collect fractions and monitor them by TLC, visualizing with a suitable stain (e.g., iodine vapor or a phosphomolybdic acid stain).

-

Pooling and Concentration: Combine the fractions containing the pure desired product (identified by comparison with standards or by subsequent analysis) and remove the solvent under reduced pressure.

-

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is paramount. A combination of chromatographic and spectroscopic methods provides a comprehensive characterization.

Chromatographic Analysis

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the gold standard for TAG analysis. A reversed-phase C18 column can separate TAGs based on their partition number (related to chain length and unsaturation). The mass spectrometer provides molecular weight confirmation and fragmentation data that can help determine the fatty acid composition and their positions. Collision-induced dissociation of the ammoniated TAG molecule often results in the preferential loss of fatty acids from the outer positions, aiding in isomer identification.[4]

-

Thin Layer Chromatography (TLC): A rapid and effective tool for monitoring reaction progress and column fractions. A mobile phase of petroleum ether:diethyl ether:acetic acid (e.g., 84:15:1) on a silica plate will separate different lipid classes.[3]

Spectroscopic Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides characteristic signals for the glycerol backbone protons (typically in the 4.1-5.3 ppm range), olefinic protons from the unsaturated fatty acids (around 5.3-5.4 ppm), and the aliphatic chain protons.[5][6] The integration of these signals can confirm the ratio of the different fatty acids.

-

¹³C NMR: Offers detailed structural information. The carbonyl carbons of the ester groups at the sn-1/3 and sn-2 positions resonate at slightly different chemical shifts, providing information on the positional distribution of the fatty acids.[7][8] Olefinic carbons and the glycerol backbone carbons also provide unique signatures.

-

Table of Expected Analytical Data

| Technique | Expected Result |

| HPLC-MS (ESI+) | [M+NH₄]⁺ or [M+Na]⁺ ion corresponding to C₅₇H₁₀₄O₆ (e.g., m/z 907.77 for [M+Na]⁺).[1] Fragmentation should show losses of stearic, oleic, and linoleic acids. |

| ¹H NMR (CDCl₃) | Signals around 5.3-5.4 ppm (olefinic H), 5.2-5.3 ppm (glycerol CH), 4.1-4.3 ppm (glycerol CH₂), 2.7-2.8 ppm (bis-allylic H of linoleate), 2.3 ppm (α-CH₂ to C=O), 2.0 ppm (allylic H), 1.6 ppm (β-CH₂ to C=O), 1.2-1.4 ppm ((CH₂)n), 0.8-0.9 ppm (terminal CH₃).[5] |

| ¹³C NMR (CDCl₃) | Signals around 172-174 ppm (C=O), 127-131 ppm (olefinic C), 68-70 ppm (glycerol CH), 62-63 ppm (glycerol CH₂), and 14-34 ppm (aliphatic C).[7] |

Applications in Research and Drug Development

Mixed-acid triacylglycerols like this compound are more than just energy storage molecules; they are valuable tools in pharmaceutical science and biochemical research.

Advanced Drug Delivery Systems

-

Lipid Nanoparticles (LNPs): Structured triglycerides are key components in the lipid matrix of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[9][10] The specific arrangement of saturated and unsaturated fatty acids in this compound can influence the crystallinity of the lipid core. This is critical because a less-ordered, imperfect crystal lattice, created by the mixture of different fatty acids, can accommodate higher drug loads and may prevent drug expulsion during storage.[11][12] This compound could be particularly useful for formulating highly lipophilic drugs, enhancing their solubility and oral bioavailability.[13]

Biological and Lipidomic Research

-

Model Compound: This TAG serves as a well-defined substrate for studying lipid metabolism and the enzymatic activity of lipases.[11] Its specific structure allows for the investigation of enzyme regiospecificity.

-

Cell Signaling Studies: Specific triacylglycerols have been shown to accumulate during cellular processes like apoptosis and may play a role in modulating metabolic and immune responses.[14][15] this compound can be used in cell culture studies to investigate how specific fatty acid combinations influence cellular signaling and lipid droplet formation.[16]

Biological Metabolism and Significance

The metabolic fate of dietary and endogenous triacylglycerols is a central process in energy homeostasis.

Caption: Simplified pathway for the digestion and metabolism of dietary triacylglycerols.

When ingested, this compound is emulsified by bile salts in the small intestine. Pancreatic lipase, which is sn-1,3 specific, hydrolyzes the ester bonds at the outer positions, releasing linoleic acid and stearic acid as free fatty acids. The remaining 2-oleoyl-glycerol (a monoacylglycerol) and the free fatty acids are absorbed by the intestinal cells (enterocytes). Inside the enterocytes, these components are re-esterified to reform triacylglycerols, which are then packaged into lipoproteins called chylomicrons for transport through the lymphatic system and into the bloodstream for delivery to various tissues for energy or storage.

References

- 1. This compound | C57H104O6 | CID 25241521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 4. caymanchem.com [caymanchem.com]

- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical prediction of 13C NMR spectrum of mixed triglycerides by mean of GIAO calculations to improve vegetable oils analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. ijprajournal.com [ijprajournal.com]

- 12. mdpi.com [mdpi.com]

- 13. A Central Role for Triacylglycerol in Membrane Lipid Breakdown, Fatty Acid β-Oxidation, and Plant Survival under Extended Darkness - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is Triacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 15. Specific Triacylglycerols Accumulate via Increased Lipogenesis During 5-FU-Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bio.libretexts.org [bio.libretexts.org]

Synthesis of asymmetric triacylglycerols

An In-depth Technical Guide to the Synthesis of Asymmetric Triacylglycerols

Abstract

The precise positioning of fatty acids on a glycerol backbone, creating asymmetric triacylglycerols (TAGs), is fundamental to their biological function and physicochemical properties. Unlike simple mixtures of fatty acids, the stereospecificity of a TAG dictates its metabolic pathway, absorption characteristics, and its performance in pharmaceutical and nutritional applications.[1] This guide provides a comprehensive overview of the primary synthetic strategies for producing structurally defined asymmetric triacylglycerols. We will explore the rationale behind chemoenzymatic, purely chemical, and enzymatic methodologies, offering field-proven insights into experimental design. Detailed protocols, troubleshooting guides, and workflows are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge to control and verify the synthesis of these complex lipids.

Foundational Concepts: The Significance and Challenge of Asymmetry

Triacylglycerols are esters derived from a glycerol molecule and three fatty acids.[2] The positions on the glycerol backbone are defined by the stereospecific numbering (sn) system as sn-1, sn-2, and sn-3.[3] In nature, the distribution of fatty acids is rarely random, leading to a vast number of regioisomers (differing in positional distribution, e.g., sn-POP vs. sn-PPO) and enantiomers (mirror images, e.g., sn-PPO vs. sn-OPP).[2][4] This precise molecular architecture is orchestrated by the specificity of biosynthetic enzymes.[1]

The core challenge in synthetic lipid chemistry is to replicate and control this asymmetry. The ability to place a specific fatty acid at a desired sn-position is critical for:

-

Developing Structured Lipids: These are TAGs designed with specific fatty acids at the sn-2 position and others at the sn-1,3 positions to achieve desired metabolic effects, such as rapid energy release from medium-chain fatty acids (MCFAs) combined with the nutritional benefits of long-chain fatty acids (LCFAs).[5][6]

-

Creating TAG-based Prodrugs: Active pharmaceutical ingredients (APIs) can be esterified to the glycerol backbone, often at the sn-2 position, to improve bioavailability or achieve targeted release.[7]

-

Studying Lipid Metabolism: Access to pure, structurally defined TAG isomers is essential for accurately investigating the substrate specificity of lipases and other metabolic enzymes.

The asymmetric arrangement of fatty acyl chains also dictates the bulk physical properties of a fat, such as its melting point and crystallization behavior, by preventing the formation of highly ordered crystal structures.[1][8]

Strategic Pathways for Asymmetric TAG Synthesis

The synthesis of asymmetric TAGs requires a robust strategy to selectively acylate the three hydroxyl groups of glycerol. Modern approaches can be broadly categorized into chemoenzymatic, purely chemical, and enzymatic methods.

Chemoenzymatic Synthesis: The Premier Strategy

Combining the high regioselectivity of enzymes with the efficiency and broad scope of chemical reactions has become the most powerful and versatile strategy for synthesizing asymmetric TAGs.[5] This approach typically involves an enzyme to direct the first acylation(s) and a chemical method to complete the molecule.

The Power of Lipase Regioselectivity Lipases are the workhorses of enzymatic lipid modification. Their utility stems from their positional specificity. sn-1,3-specific lipases, such as those from Rhizomucor miehei or pancreatic lipase, exclusively hydrolyze or esterify the primary hydroxyl groups (sn-1 and sn-3).[3][6] This property is exploited in two main ways:

-

Selective Acylation of Glycerol: Reacting glycerol with an activated fatty acid (e.g., a vinyl ester) in the presence of an sn-1,3-specific lipase like immobilized Candida antarctica lipase B (CAL-B) yields 1,3-diacylglycerol (1,3-DAG).[9][10] The sn-2 position remains free for subsequent chemical acylation.

-

Selective Deacylation of a Symmetric TAG: Hydrolyzing a symmetric TAG (e.g., tristearin) with an sn-1,3-specific lipase produces the 2-monoacylglycerol (2-MAG) intermediate.[6]

The causality for using enzymes is clear: they provide near-perfect regiocontrol under mild conditions, preventing the acyl migration (the intramolecular transfer of fatty acyl chains) that can plague chemical methods, especially at high temperatures.

Final Chemical Acylation Once the key enzymatic step has generated a specific DAG or MAG intermediate, the remaining free hydroxyl group is acylated using standard chemical esterification methods. Steglich esterification, using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), is highly effective for this purpose.[5][9]

The overall workflow marries the finesse of biocatalysis with the robustness of organic chemistry, as illustrated below.

Caption: Chemoenzymatic workflow for synthesizing a symmetric (ABA-type) structured TAG.

Purely Chemical Synthesis: The Protecting Group Strategy

While chemoenzymatic methods are often preferred, purely chemical synthesis offers complete control and is indispensable when suitable enzymes are unavailable. This strategy relies on the use of protecting groups to temporarily block certain hydroxyl groups, directing acylation to the unprotected positions.[11][12] The choice of protecting group is critical and must allow for selective removal without disturbing the newly formed ester bonds.[12]

Table 1: Common Protecting Groups in Glycerol Chemistry

| Protecting Group | Target Hydroxyl(s) | Protection Reagent | Deprotection Conditions | Reference |

| Isopropylidene (Acetonide) | sn-1,2 or sn-2,3 | Acetone, acid catalyst | Mild aqueous acid | [5][13] |

| Trityl (Tr) | sn-1 and sn-3 (primary) | Trityl chloride, pyridine | Catalytic hydrogenolysis or mild acid | [11] |

| tert-Butyldimethylsilyl (TBDMS) | Primary hydroxyls preferentially | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) | [14] |

| Benzyl (Bn) | All hydroxyls | Benzyl bromide, base | Catalytic hydrogenolysis | [14] |

The logic is sequential: protect, acylate, deprotect, and acylate again. For example, to synthesize a 1-stearoyl-2-oleoyl-3-palmitoyl-sn-glycerol, one could start with (R)-solketal (derived from D-mannitol), where the sn-1 and sn-2 positions are protected as an acetonide. This leaves the sn-3 hydroxyl free for the first acylation with palmitic acid. Subsequent removal of the acetonide group, selective protection of the primary sn-1 position, acylation of the sn-2 position with oleic acid, and a final deprotection/acylation sequence yields the desired enantiopure TAG.[7] While powerful, this approach is labor-intensive and adds steps and material costs, making it more suitable for laboratory-scale synthesis.[11]

Purely Enzymatic Synthesis

For modifying existing fats and oils, purely enzymatic methods are highly attractive due to their specificity and mild reaction conditions, which are particularly beneficial for preserving sensitive polyunsaturated fatty acids (PUFAs).[15][16] The primary reaction is lipase-catalyzed interesterification (or acidolysis), where fatty acids on a starting TAG are swapped with a new pool of free fatty acids.[17][18]

Using an sn-1,3-specific lipase, one can selectively replace the fatty acids at the outer positions of a TAG while preserving the fatty acid at the sn-2 position. This is a common industrial method for producing human milk fat substitutes, where palmitic acid is enriched at the sn-2 position, or for creating structured lipids by introducing MCFAs at the sn-1,3 positions of a vegetable oil.[16][17]

Caption: Decision logic for selecting a primary synthetic strategy.

Experimental Protocol: Chemoenzymatic Synthesis of 1,3-Dicapryloyl-2-linoleoyl-glycerol (CLC)

This protocol describes a two-step chemoenzymatic synthesis of a structured medium- and long-chain triacylglycerol (MLCT), a class of lipids with significant nutritional interest.[5][6]

Materials:

-

Glycerol

-

Vinyl caprylate

-

Immobilized Candida antarctica lipase B (CAL-B)

-

Linoleic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous solvents (e.g., Dichloromethane, Hexane, Ethyl Acetate)

-

Silica gel for column chromatography

Step 1: Enzymatic Synthesis of 1,3-Dicapryloyl-glycerol Causality: This step uses a highly regioselective lipase to esterify only the primary sn-1 and sn-3 positions of glycerol. Using a vinyl ester as the acyl donor makes the reaction irreversible, driving it towards the product.

-

Dissolve glycerol (1 equivalent) in a suitable solvent like 2-methyl-2-butanol or conduct the reaction solvent-free.

-

Add vinyl caprylate (2.2 equivalents).

-

Add immobilized CAL-B (typically 10% by weight of substrates).

-

Incubate the reaction at a controlled low temperature (e.g., 0-4°C) with gentle agitation.[9] The low temperature is critical to minimize any potential acyl migration.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until glycerol is fully consumed.

-

Filter off the immobilized enzyme (it can be washed and reused).

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting 1,3-dicapryloyl-glycerol intermediate by silica gel column chromatography to remove any mono-acylated species.

Step 2: Chemical Acylation of the sn-2 Position Causality: With the sn-1 and sn-3 positions blocked, this step uses a chemical coupling agent to efficiently esterify the remaining sn-2 hydroxyl group with the desired long-chain fatty acid.

-

Dissolve the purified 1,3-dicapryloyl-glycerol (1 equivalent) in anhydrous dichloromethane.

-

Add linoleic acid (1.2 equivalents).

-

Add EDCI (1.5 equivalents) and a catalytic amount of DMAP.

-

Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen) for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction and wash the organic phase with dilute acid and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the final product, 1,3-dicapryloyl-2-linoleoyl-glycerol, by silica gel column chromatography.

Structural Verification and Purity Analysis

Synthesizing an asymmetric TAG is incomplete without rigorous structural confirmation. A multi-technique approach is required to confirm molecular weight, positional distribution, and isomeric purity.

Table 2: Key Analytical Techniques for TAG Characterization

| Technique | Purpose | Principle | Reference |

| HPLC-ESI-MS | Confirm Molecular Weight & Regioisomers | Separates TAGs and provides mass-to-charge ratio. Fragmentation patterns of [M-RCOO]⁺ ions can help identify fatty acid positions. | [2][5] |

| ¹³C NMR Spectroscopy | Differentiate Symmetric vs. Asymmetric TAGs | Asymmetric TAGs (e.g., CCL) show three distinct carbonyl carbon signals, while symmetric TAGs (e.g., CLC) show only two due to molecular symmetry. | [5] |

| Chiral HPLC | Separate Enantiomers | Uses a chiral stationary phase to resolve sn-1,2- and sn-2,3-diacylglycerol derivatives, or directly separate enantiomeric TAGs. | [2][3][19] |

| Pancreatic Lipase Assay | Determine sn-2 Composition | Pancreatic lipase selectively hydrolyzes sn-1 and sn-3 positions, releasing the 2-monoacylglycerol, which can be isolated and its fatty acid composition analyzed. | [1][3] |

Troubleshooting Common Synthesis Problems

| Problem | Potential Cause | Recommended Solution | Reference |

| Low Yield | Incomplete reaction; Enzyme inhibition; Poor substrate solubility. | Optimize reaction time/temperature. For enzymatic steps, ensure low water content. Consider a two-step process with intermediate purification to remove inhibitory byproducts. | [20] |

| Acyl Migration | High reaction temperature; Presence of acidic/basic catalysts. | For enzymatic steps, use low temperatures. For chemical steps, use mild coupling agents (e.g., EDCI) instead of harsh conditions. | [1] |

| Mixture of Isomers | Non-specific catalyst; Incomplete protection/deprotection. | Use a highly regioselective lipase (e.g., immobilized CAL-B). Verify purity of protected intermediates before proceeding to the next step. | [9][21] |

Conclusion and Future Perspectives

The capacity to synthesize asymmetric triacylglycerols with high precision is a cornerstone of modern lipid science. Chemoenzymatic strategies, in particular, offer an optimal balance of selectivity, efficiency, and scalability. For researchers in drug development, these methods enable the creation of novel lipid-based prodrugs with enhanced therapeutic profiles. For nutrition and food scientists, they provide a pathway to producing structured lipids that can address specific metabolic needs.

Future advancements will likely focus on the discovery of novel lipases with even greater specificity, the development of more efficient solvent-free reaction systems, and the integration of continuous-flow processes to streamline multi-step syntheses.[] As analytical techniques become more sensitive, our ability to correlate specific TAG structures with biological outcomes will continue to grow, further underscoring the critical importance of controlled asymmetric synthesis.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. aocs.org [aocs.org]

- 4. aocs.org [aocs.org]

- 5. Chemoenzymatic synthesis and identification of medium- and long-chain triacylglycerol congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An Insight into the Solid-State Miscibility of Triacylglycerol Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Protecting group - Wikipedia [en.wikipedia.org]

- 12. Protective Groups [organic-chemistry.org]

- 13. synarchive.com [synarchive.com]

- 14. Protecting_group [chemeurope.com]

- 15. ocl-journal.org [ocl-journal.org]

- 16. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Stereospecific analysis of triacylglycerols rich in long-chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Synthesis and analysis of symmetrical and nonsymmetrical disaturated/monounsaturated triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol molecular weight

An In-Depth Technical Guide to the Molecular Weight and Characterization of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a complex triacylglycerol (TAG) of significant interest in lipidomics, food science, and cosmetics. Beyond a simple statement of its molecular weight, this document delves into the nuanced aspects of its physicochemical properties, structural isomerism, and the advanced analytical methodologies required for its precise characterization. Detailed, field-tested protocols for Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are presented, emphasizing the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility. This guide serves as an authoritative resource for professionals requiring a deep, practical understanding of this specific mixed-acid triglyceride.

Introduction: The Significance of Mixed-Acid Triacylglycerols

Triacylglycerols (TAGs), the primary components of natural fats and oils, consist of a glycerol backbone esterified with three fatty acids.[1][2] While simple TAGs contain three identical fatty acids, the vast majority found in biological systems are mixed-acid TAGs, where two or three different fatty acids are present. This structural diversity gives rise to a vast array of physicochemical properties that influence the nutritional, metabolic, and functional roles of lipids.

This compound is a specific mixed-acid TAG containing linoleic acid (18:2), oleic acid (18:1), and stearic acid (18:0). Its defined structure makes it an invaluable tool in research, serving as a model compound for studying lipid metabolism and the enzymatic activity of lipases.[3][4] Furthermore, its properties as an emollient have led to its use in pharmaceutical and cosmetic formulations to support the skin's lipid barrier.[3] Accurate determination of its molecular weight and structure is the foundational step for any quantitative or qualitative study.

Physicochemical and Structural Properties

The identity and properties of this compound are defined by its elemental composition and the specific arrangement of its constituent fatty acids.

Molecular Weight and Formula

The precise molecular weight is a critical parameter for mass spectrometry calibration, quantitative analysis, and stoichiometric calculations. It is essential to distinguish between the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the most abundant isotope of each element).

| Property | Value | Source |

| Chemical Formula | C₅₇H₁₀₄O₆ | [3][5][6][7] |

| Average Molecular Weight | 885.43 g/mol | [3][6][7][8] |

| Monoisotopic Mass | 884.78329103 Da | [5] |

| CAS Number | 135092-48-7 | [3][5][8] |

Chemical Structure and Isomerism

The designation "this compound" precisely defines the position of each fatty acid on the glycerol backbone. The term rac- (racemic) indicates that the compound is a mixture of the two enantiomers (sn-1-Linoleoyl-2-oleoyl-3-stearoyl-glycerol and sn-1-Stearoyl-2-oleoyl-3-linoleoyl-glycerol), which are non-superimposable mirror images. It is crucial to note that mass spectrometry alone cannot distinguish between these enantiomers or other positional isomers, such as 1-Stearoyl-2-oleoyl-3-linoleoyl-rac-glycerol (CAS No. 2190-14-9).[1][4][9]

References

- 1. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. 1-Stearoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol | TargetMol [targetmol.com]

- 5. This compound | C57H104O6 | CID 25241521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Stearoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol - Cayman Chemical [bioscience.co.uk]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. caymanchem.com [caymanchem.com]

The Biological Nexus of Mixed-Acid Triglycerides: From Energy Reserves to Signaling Hubs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate landscape of cellular metabolism, triglycerides have long been recognized as the primary conduits of energy storage. However, a deeper exploration reveals a far more complex and nuanced role, particularly for mixed-acid triglycerides—the predominant form in biological systems. These molecules are not merely inert reservoirs of fatty acids but are dynamic players at the intersection of bioenergetics, membrane homeostasis, and intracellular signaling. This guide is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the multifaceted biological roles of mixed-acid triglycerides. We will journey from their fundamental structure and metabolism to their intricate involvement in cellular signaling and disease, providing both foundational knowledge and advanced experimental insights.

Table of Contents

-

Introduction: Beyond the Fat Droplet

-

Defining Simple vs. Mixed-Acid Triglycerides

-

The Significance of Fatty Acid Heterogeneity

-

-

The Metabolic Lifecycle of Mixed-Acid Triglycerides

-

Biosynthesis: A Stereospecific Assembly

-

Storage: The Role of Lipid Droplets and Perilipins

-

Lipolysis: A Coordinated Cascade of Hydrolysis

-

-

Analytical Methodologies for the Study of Mixed-Acid Triglycerides

-

Protocol 1: Extraction of Total Lipids from Biological Tissues

-

Protocol 2: Separation and Quantification of Triglyceride Species by HPLC-MS/MS

-

Protocol 3: Determination of Fatty Acid Composition by GC-MS

-

Stereospecific Analysis: Unraveling Positional Isomers

-

-

Mixed-Acid Triglycerides as Signaling Precursors

-

Free Fatty Acids as Ligands for G-Protein Coupled Receptors

-

The Diacylglycerol Signaling Cascade

-

Monoacylglycerols and the Endocannabinoid System

-

-

The Role of Mixed-Acid Triglycerides in Health and Disease

-

Metabolic Syndrome and Non-Alcoholic Fatty Liver Disease (NAFLD)

-

Cardiovascular Disease: Beyond Total Triglyceride Levels

-

Investigative Models: From Cell Culture to Animal Studies

-

-

Therapeutic Targeting of Mixed-Acid Triglyceride Metabolism

-

Current Strategies and Emerging Drug Targets

-

Challenges and Future Directions in Drug Development

-

-

References

Introduction: Beyond the Fat Droplet

Triglycerides, also known as triacylglycerols, are esters derived from a glycerol backbone and three fatty acids.[1] They represent the major form of energy storage in most eukaryotes.[2] While simple triglycerides, containing three identical fatty acids, can be synthesized, they are rare in nature.[3] The vast majority of naturally occurring triglycerides are mixed-acid triglycerides , featuring two or three different fatty acid components.[3][4]

The heterogeneity of the fatty acids esterified to the glycerol backbone is not a random occurrence but a highly regulated process that imparts specific physical and biological properties to the triglyceride molecule.[1] This diversity in fatty acid chain length, degree of saturation, and position on the glycerol backbone (stereospecific numbering: sn-1, sn-2, and sn-3) dictates not only the melting point of the fat or oil but also its metabolic fate and signaling potential.[4][5]

The Metabolic Lifecycle of Mixed-Acid Triglycerides

The biological role of mixed-acid triglycerides is intrinsically linked to their dynamic lifecycle of synthesis, storage, and breakdown. This continuous flux is tightly regulated by a host of enzymes and signaling pathways that respond to the metabolic state of the organism.

Biosynthesis: A Stereospecific Assembly

The primary pathway for triglyceride synthesis is the Kennedy pathway, which begins with glycerol-3-phosphate.[6][7] This pathway involves the sequential acylation of the glycerol backbone by a series of acyltransferase enzymes, each with specificities for both the position on the glycerol molecule and the type of fatty acyl-CoA.[7]

-

Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the first committed step, esterifying a fatty acid to the sn-1 position.

-

1-acylglycerol-3-phosphate acyltransferase (AGPAT) adds a fatty acid to the sn-2 position, forming phosphatidic acid.

-

Phosphatidic acid phosphatase (PAP), or lipin , removes the phosphate group to yield diacylglycerol (DAG).

-

Diacylglycerol acyltransferase (DGAT) 1 or 2 catalyzes the final step, adding the third fatty acid to form a triglyceride.[6]

The non-random distribution of fatty acids in natural triglycerides is a consequence of the substrate specificities of these enzymes.[5] For instance, in many animal fats, saturated fatty acids are preferentially found at the sn-1 and sn-3 positions, while unsaturated fatty acids are enriched at the sn-2 position.[1]

Caption: The Kennedy pathway of triglyceride synthesis.

Storage: The Role of Lipid Droplets and Perilipins

Excess triglycerides are stored in specialized organelles called lipid droplets, which consist of a neutral lipid core surrounded by a phospholipid monolayer and a host of associated proteins.[8] The perilipin family of proteins are key regulators of lipid droplet dynamics.[9] Perilipin 1, predominantly found in adipocytes, plays a crucial role in both promoting triglyceride storage under basal conditions and facilitating lipolysis upon hormonal stimulation.[10][11] In the basal state, perilipin 1 acts as a protective barrier, restricting the access of lipases to the stored triglycerides.[12]

Lipolysis: A Coordinated Cascade of Hydrolysis

The mobilization of fatty acids from stored triglycerides, a process known as lipolysis, is a tightly controlled enzymatic cascade.[13] This process is primarily initiated by hormonal signals, such as catecholamines, which lead to the activation of protein kinase A (PKA).[11]

-

Adipose Triglyceride Lipase (ATGL) performs the initial and rate-limiting step, hydrolyzing a fatty acid from the triglyceride to produce a diacylglycerol.[13]

-

Hormone-Sensitive Lipase (HSL) , upon phosphorylation by PKA, translocates to the lipid droplet and hydrolyzes the diacylglycerol to a monoacylglycerol.[11]

-

Monoacylglycerol Lipase (MGL) completes the process by hydrolyzing the monoacylglycerol to release the final fatty acid and glycerol.[14]

The activity of these lipases is regulated by perilipins and other lipid droplet-associated proteins, ensuring that fatty acids are released in accordance with the energetic needs of the organism.[9][10]

Caption: Hormonal regulation of lipolysis in adipocytes.

Analytical Methodologies for the Study of Mixed-Acid Triglycerides

A thorough understanding of the biological roles of mixed-acid triglycerides necessitates robust analytical methods for their extraction, separation, and characterization.

Protocol 1: Extraction of Total Lipids from Biological Tissues

This protocol is based on the well-established methods of Folch and Bligh and Dyer, which utilize a chloroform/methanol solvent system to efficiently extract lipids from biological samples.[15][16][17][18]

Materials:

-

Tissue sample (e.g., liver, adipose tissue)

-

Chloroform, analytical grade

-

Methanol, analytical grade

-

0.9% NaCl solution (or 0.88% KCl)

-

Homogenizer

-

Centrifuge

-

Glass centrifuge tubes with screw caps

-

Nitrogen gas stream

Procedure:

-

Accurately weigh 50-100 mg of frozen tissue and place it in a glass homogenizing tube.

-

Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the tissue (e.g., 2 mL for 100 mg of tissue).

-

Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

-

Transfer the homogenate to a glass centrifuge tube.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.4 mL for 2 mL of homogenate).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and phase separation.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully remove the upper aqueous phase using a Pasteur pipette.

-

Collect the lower chloroform phase, which contains the lipids, into a clean, pre-weighed glass tube.

-

Evaporate the chloroform to dryness under a gentle stream of nitrogen gas.

-

Once dry, re-weigh the tube to determine the total lipid mass.

-

Reconstitute the lipid extract in an appropriate solvent (e.g., isopropanol or a chloroform:methanol mixture) for downstream analysis.

Protocol 2: Separation and Quantification of Triglyceride Species by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the detailed profiling of mixed-acid triglyceride species.[19][20][21][22]

Instrumentation:

-

HPLC system with a C18 or mixed-mode column

-

Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

General Procedure:

-

Reconstitute the lipid extract in a suitable solvent (e.g., methanol/chloroform).

-

Inject an aliquot of the sample onto the HPLC column.

-

Separate the triglyceride species using a gradient elution program, typically with a mobile phase consisting of solvents like methanol, acetonitrile, and isopropanol with additives such as ammonium formate to promote ionization.

-

Introduce the eluent into the mass spectrometer.

-

Acquire data in full scan mode to identify the molecular ions of the triglycerides (often as [M+NH4]+ adducts).

-

Perform tandem MS (MS/MS) on the precursor ions to generate fragment ions that correspond to the neutral loss of individual fatty acids, allowing for the identification of the fatty acid composition of each triglyceride species.

-

Quantify the individual triglyceride species by integrating the peak areas of their respective precursor ions and comparing them to internal standards.

Protocol 3: Determination of Fatty Acid Composition by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for determining the overall fatty acid composition of a lipid sample.[23][24][25][26]

Procedure:

-

Take an aliquot of the total lipid extract.

-

Saponify the triglycerides using a strong base (e.g., methanolic KOH) to release the fatty acids.

-

Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol. FAMEs are more volatile and suitable for GC analysis.

-

Extract the FAMEs into a non-polar solvent like hexane.

-

Inject the FAMEs into the GC-MS system.

-

Separate the FAMEs on a polar capillary column (e.g., a wax column).

-

Identify the individual FAMEs based on their retention times and mass spectra, comparing them to known standards.

-

Quantify the relative abundance of each fatty acid by integrating the peak areas.

Stereospecific Analysis: Unraveling Positional Isomers

Determining the specific fatty acid at each of the sn-1, sn-2, and sn-3 positions requires more advanced techniques.[5][27] One classical approach involves enzymatic digestion with pancreatic lipase, which preferentially hydrolyzes the sn-1 and sn-3 positions, leaving the sn-2 monoacylglycerol intact.[5] The resulting products can then be separated and their fatty acid compositions analyzed.[28][29][30] More modern methods utilize chiral chromatography or specialized mass spectrometry techniques to differentiate between the sn-1 and sn-3 positions.[27]

Mixed-Acid Triglycerides as Signaling Precursors

The breakdown of mixed-acid triglycerides releases a variety of bioactive lipids that function as signaling molecules, influencing a wide range of cellular processes.[6]

Free Fatty Acids as Ligands for G-Protein Coupled Receptors

Free fatty acids (FFAs) are not just energy substrates; they are also signaling molecules that can activate a family of G-protein coupled receptors (GPCRs) known as free fatty acid receptors (FFARs).[1][31][32]

-

FFAR1 (GPR40) and FFAR4 (GPR120) are activated by medium- and long-chain fatty acids.[3] Their activation is involved in processes such as insulin secretion, incretin release, and anti-inflammatory responses.[31]

-

FFAR2 (GPR43) and FFAR3 (GPR41) are activated by short-chain fatty acids, which are primarily produced by the gut microbiota.[32]

The specific types of fatty acids released from mixed-acid triglycerides can therefore differentially activate these receptors, leading to distinct physiological outcomes.

Caption: Free fatty acid signaling through FFARs.

The Diacylglycerol Signaling Cascade

Diacylglycerols (DAGs), the intermediates in both triglyceride synthesis and lipolysis, are potent second messengers.[33] The stereochemistry of DAG is crucial for its signaling function, with sn-1,2-DAG being the primary activator of protein kinase C (PKC) isoforms.[33][34] Activation of PKC triggers a wide array of downstream signaling events that regulate cell growth, differentiation, and apoptosis.[34] Diacylglycerol kinases (DGKs) phosphorylate DAG to phosphatidic acid, thereby terminating DAG signaling and generating another lipid second messenger.[34][35]

Monoacylglycerols and the Endocannabinoid System

sn-2-monoacylglycerols, particularly those containing arachidonic acid (2-AG), are endogenous ligands for the cannabinoid receptors CB1 and CB2.[14] This links triglyceride metabolism directly to the endocannabinoid system, which plays a critical role in regulating appetite, pain sensation, mood, and memory.

The Role of Mixed-Acid Triglycerides in Health and Disease

Dysregulation of mixed-acid triglyceride metabolism is a hallmark of several metabolic diseases.

Metabolic Syndrome and Non-Alcoholic Fatty Liver Disease (NAFLD)

In conditions of energy surplus, such as in obesity and insulin resistance, the liver increases its synthesis and storage of triglycerides, leading to NAFLD. The specific composition of the mixed-acid triglycerides that accumulate in the liver may influence the progression of NAFLD to more severe forms, such as non-alcoholic steatohepatitis (NASH).

Cardiovascular Disease: Beyond Total Triglyceride Levels

Elevated plasma triglyceride levels are a well-established risk factor for cardiovascular disease. However, it is increasingly recognized that the composition of the triglyceride-rich lipoproteins and the specific mixed-acid triglyceride species they carry are important determinants of their atherogenicity.

Investigative Models: From Cell Culture to Animal Studies

A variety of experimental models are used to study the role of mixed-acid triglycerides in health and disease.

| Model System | Advantages | Limitations | Key Applications |

| Cell Culture (e.g., hepatocytes, adipocytes) | High-throughput screening, mechanistic studies | Lack of systemic context | Investigating enzyme function, signaling pathways |

| Mouse Models (e.g., Ldlr-/-, Apoe-/-) | Genetic manipulation, mimic human dyslipidemia | Differences in lipoprotein metabolism compared to humans | Studying atherosclerosis, NAFLD pathogenesis |

| Rat Models | Closer to human lipid metabolism than mice in some aspects | Fewer genetic tools available than for mice | Studies on diet-induced hypertriglyceridemia |

| Zebrafish Models | High-throughput screening, transparent embryos for imaging | Different physiology from mammals | Genetic screens for lipid metabolism genes |

| Syrian Golden Hamsters | Human-like lipoprotein profile (express CETP) | Variability in response, lesions often early-stage | Studying cholesterol and triglyceride metabolism |

Therapeutic Targeting of Mixed-Acid Triglyceride Metabolism

The central role of mixed-acid triglycerides in metabolic disease makes their metabolism an attractive target for therapeutic intervention.

Current Strategies and Emerging Drug Targets

-

Fibrates and Niacin: These established drugs lower plasma triglycerides through various mechanisms, including activation of PPARα.

-

Omega-3 Fatty Acids: Eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are effective at lowering triglyceride levels.

-

Emerging Targets:

-

DGAT1 inhibitors: To reduce triglyceride synthesis.

-

Angiopoietin-like protein 3 (ANGPTL3) inhibitors: To enhance the clearance of triglyceride-rich lipoproteins.

-

FFAR1 agonists: To improve glucose homeostasis in type 2 diabetes.[3]

-

Thyroid hormone receptor-β (THR-β) agonists: To increase hepatic lipid oxidation.[36]

-

Challenges and Future Directions in Drug Development

A key challenge is to develop therapies that not only lower total triglyceride levels but also favorably modify the composition of mixed-acid triglyceride species to reduce their pathogenic potential. A deeper understanding of the structure-function relationships of different mixed-acid triglycerides is crucial for the development of more targeted and effective therapies.

Conclusion: An Integrated Perspective

Mixed-acid triglycerides are far more than simple energy storage molecules. Their diverse composition, regulated metabolism, and the bioactive nature of their breakdown products place them at the center of a complex network that integrates energy homeostasis, cellular signaling, and systemic health. For researchers and drug development professionals, a nuanced understanding of the biology of mixed-acid triglycerides is essential for unraveling the complexities of metabolic diseases and for designing the next generation of therapeutic interventions. The continued development of advanced analytical techniques will undoubtedly shed further light on the specific roles of individual mixed-acid triglyceride species, opening new avenues for research and clinical innovation.

References

- 1. Free fatty acid receptor - Wikipedia [en.wikipedia.org]

- 2. Hypertriglyceridemia and Atherosclerosis: Using Human Research to Guide Mechanistic Studies in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids [frontiersin.org]

- 4. G-protein-coupled receptors for free fatty acids: nutritional and therapeutic targets | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 5. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Perilipins: Lipid Droplet Coat Proteins Adapted for Tissue-Specific Energy Storage and Utilization, and Lipid Cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Perilipins: Major Cytosolic Lipid Droplet-Associated Proteins and Their Roles in Cellular Lipid Storage, Mobilization, and Systemic Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The perilipin family of lipid droplet proteins: Gatekeepers of intracellular lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The central role of perilipin a in lipid metabolism and adipocyte lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biochemistry, Lipolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mmpc.org [mmpc.org]

- 16. protocols.io [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 20. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]

- 21. mdpi.com [mdpi.com]

- 22. lcms.cz [lcms.cz]

- 23. pubs.acs.org [pubs.acs.org]

- 24. HPLC/HRMS and GC/MS for Triacylglycerols Characterization of Tuna Fish Oils Obtained from Green Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. meatscience.org [meatscience.org]

- 26. agilent.com [agilent.com]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Stereospecific analysis of maize triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. aocs.org [aocs.org]

- 31. journals.physiology.org [journals.physiology.org]

- 32. mdpi.com [mdpi.com]

- 33. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. Upstream and downstream pathways of diacylglycerol kinase : Novel phosphatidylinositol turnover-independent signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. gut.bmj.com [gut.bmj.com]

An In-depth Technical Guide on 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol in Lipid Metabolism

Introduction: The Significance of Triacylglycerol Heterogeneity in Metabolic Research

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and play a central role in lipid metabolism.[1] While often considered a homogenous group of molecules, the specific arrangement of different fatty acids on the glycerol backbone gives rise to a vast number of TAG isomers, each with potentially unique physicochemical properties and metabolic fates.[2] 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (OOS) is a mixed-acid TAG containing linoleic acid (18:2), oleic acid (18:1), and stearic acid (18:0). This specific combination of polyunsaturated, monounsaturated, and saturated fatty acids makes OOS a valuable tool for investigating the intricate processes of dietary fat digestion, absorption, transport, and tissue-specific utilization.[3][4] The racemic nature of the synthetic form indicates a mixture of the sn-1-Linoleoyl-2-oleoyl-3-stearoyl-glycerol and sn-3-Linoleoyl-2-oleoyl-1-stearoyl-glycerol enantiomers.[4]

This technical guide provides an in-depth exploration of the role of OOS in lipid metabolism, aimed at researchers, scientists, and drug development professionals. We will delve into the metabolic pathways involving OOS, its potential implications in metabolic diseases, and detailed analytical methodologies for its study.

Metabolic Journey of this compound

The metabolic fate of an ingested TAG like OOS is a multi-step process, beginning with digestion and culminating in either energy utilization or storage. The specific arrangement of fatty acids on the glycerol backbone is a critical determinant of this journey.

Digestion and Absorption: The Role of Lipase Specificity

Upon ingestion, TAGs undergo hydrolysis in the gastrointestinal tract, primarily mediated by pancreatic lipase. This enzyme exhibits regioselectivity, preferentially cleaving fatty acids from the sn-1 and sn-3 positions of the glycerol backbone.[3] This results in the formation of two free fatty acids and a 2-monoacylglycerol (2-MAG). In the case of OOS, this would theoretically yield free linoleic acid, free stearic acid, and 2-oleoyl-glycerol.

However, the fatty acid composition itself influences lipase activity. Studies have shown that lipases can have varying specificities for different fatty acids. For instance, some lipases show higher activity towards unsaturated fatty acids like oleic and linoleic acid compared to saturated fatty acids like stearic acid.[5][6] This suggests that the hydrolysis of OOS may not be a random process, and the release of its constituent fatty acids could be sequential.

The absorbed 2-monoacylglycerols and free fatty acids are then re-esterified back into TAGs within the enterocytes before being packaged into chylomicrons for transport into the lymphatic system and subsequently the bloodstream.[7]

Diagram: Hypothetical Digestive Fate of this compound

Caption: Simplified workflow of OOS digestion and absorption.

Transport and Tissue Uptake

Chylomicrons carrying newly synthesized TAGs, including those derived from OOS, are secreted into the lymph and eventually enter the systemic circulation. In the bloodstream, lipoprotein lipase (LPL), located on the endothelial surface of capillaries in tissues like adipose tissue and muscle, hydrolyzes the TAGs within the chylomicrons.[8] This releases fatty acids for uptake by these tissues.

The fatty acid composition of the TAGs can influence their incorporation into different lipoprotein particles. Following a meal, the plasma is enriched with chylomicrons and their remnants, which are rich in dietary fatty acids. The liver then takes up these remnants and can repackage the lipids into very-low-density lipoproteins (VLDL) for secretion. The specific distribution of OOS-derived fatty acids into these different lipoprotein fractions is an area of active research.

Role in Metabolic Health and Disease

Elevated levels of circulating triglycerides are a well-established risk factor for several metabolic diseases, including cardiovascular disease and type 2 diabetes.[9] While total TAG levels are a key clinical marker, there is growing interest in understanding the contribution of specific TAG species to disease pathology.

-

Atherosclerosis: Triglyceride-rich lipoproteins and their remnants can penetrate the arterial wall, contributing to the formation of atherosclerotic plaques.[10][11] The specific fatty acid composition of these lipoproteins may influence their atherogenic potential.

-

Insulin Resistance: An oversupply of fatty acids to tissues like muscle and liver can lead to the accumulation of lipid intermediates that interfere with insulin signaling, contributing to insulin resistance.[12] The differential effects of saturated, monounsaturated, and polyunsaturated fatty acids on insulin sensitivity are well-documented, making OOS a relevant molecule for studying these interactions.

The direct impact of OOS on these disease processes has yet to be fully elucidated. However, its unique composition of fatty acids with known differential effects on metabolic health suggests that it is a valuable tool for investigating the nuanced relationship between dietary fat composition and disease risk.

Analytical Methodologies for Studying OOS Metabolism

The study of a specific TAG isomer like OOS requires sophisticated analytical techniques to differentiate it from other TAGs and to trace its metabolic fate.

Lipid Extraction from Biological Samples

A crucial first step in the analysis of OOS is its efficient extraction from complex biological matrices such as plasma, tissues, or cell cultures. Several methods are available, with the choice depending on the sample type and the desired lipid classes to be analyzed.

Table 1: Comparison of Common Lipid Extraction Methods

| Method | Principle | Advantages | Disadvantages |

| Folch Method | Biphasic extraction using chloroform and methanol.[13] | Gold standard, high recovery for a broad range of lipids. | Use of chloroform, a toxic solvent. |

| Bligh-Dyer Method | A modified biphasic extraction with a lower solvent-to-sample ratio.[14] | Reduced solvent usage compared to Folch. | Still uses chloroform. |

| Matyash Method | Biphasic extraction using methyl-tert-butyl ether (MTBE) and methanol.[13] | Safer solvent alternative to chloroform, good recovery of many lipid classes. | May have lower recovery for some polar lipids compared to Folch. |

| Single-Phase Extraction | Using a mixture of butanol and methanol (BUME).[14] | Simpler and faster than biphasic methods, suitable for high-throughput applications. | May have different extraction efficiencies for various lipid classes. |

Protocol: Lipid Extraction from Plasma using the Matyash Method

-

Sample Preparation: To 100 µL of plasma in a glass tube, add 1.5 mL of methanol. Vortex for 10 seconds.

-

Solvent Addition: Add 5 mL of MTBE. Vortex for 1 minute.

-

Phase Separation: Add 1.25 mL of water. Vortex for 20 seconds and then centrifuge at 1,000 x g for 10 minutes to separate the phases.

-

Collection: Carefully collect the upper (organic) phase containing the lipids into a new glass tube.

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analytical technique (e.g., isopropanol/acetonitrile for LC-MS).

Quantification by Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the premier technique for the analysis of specific TAG molecules like OOS.[15][16]

LC-MS/MS for OOS Isomer Separation and Quantification:

Distinguishing OOS from its isomers (e.g., SOO, OSO) is a significant analytical challenge. High-performance liquid chromatography (HPLC) with a C18 or a chiral column can achieve separation of these isomers.[16][17]

Tandem mass spectrometry (MS/MS) is then used for confirmation and quantification. The fragmentation pattern of the [M+NH4]+ or [M+Na]+ adduct of the TAG molecule provides information about its constituent fatty acids. The neutral loss of each fatty acid can be monitored in a multiple reaction monitoring (MRM) experiment for specific and sensitive quantification.[18]

Diagram: LC-MS/MS Workflow for OOS Analysis

Caption: A typical workflow for the analysis of OOS using LC-MS/MS.

In Vivo Metabolic Tracing with Stable Isotopes

To definitively track the metabolic fate of OOS in vivo, stable isotope labeling is the gold standard.[19] This involves synthesizing OOS with fatty acids enriched with stable isotopes, such as ¹³C or ²H.

Protocol: Conceptual Framework for an In Vivo OOS Tracing Study

-

Synthesis of Labeled OOS: Synthesize OOS with one or more of its fatty acids labeled with a stable isotope (e.g., [¹³C₁₈]-oleic acid). Protocols for the synthesis of radiolabeled fatty acids and their incorporation into glycerolipids can be adapted for this purpose.[1][20]

-

Oral Fat Tolerance Test (OFTT) with Labeled OOS: Administer a standardized meal containing the labeled OOS to human subjects or animal models.[6][21]

-

Blood Sampling: Collect blood samples at various time points post-ingestion (e.g., 0, 1, 2, 4, 6, 8 hours).

-

Lipoprotein Fractionation: Isolate different lipoprotein fractions (chylomicrons, VLDL, LDL, HDL) from the plasma by ultracentrifugation.

-

Lipid Extraction and Analysis: Extract lipids from the plasma and lipoprotein fractions and analyze by LC-MS/MS to quantify the labeled OOS and its metabolic products in each fraction over time.

-

Tissue Analysis (in animal models): At the end of the study, collect various tissues (e.g., adipose tissue, liver, muscle) to determine the tissue-specific distribution and incorporation of the labeled fatty acids derived from OOS.

Future Directions and Conclusion